tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZSMRDQSXBYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679887 | |
| Record name | tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-55-3 | |
| Record name | tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Introduction
tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a protected amine on the ethyl side chain of a 5-methylindole core, makes it a versatile building block in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step reaction sequences and can be readily removed under mild acidic conditions to reveal the primary amine for further functionalization.[1][2] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable compound, intended for researchers, scientists, and drug development professionals.
The core of this synthesis lies in the strategic protection of the amino group of 5-methyltryptamine. The Boc group is favored due to its stability in a wide range of reaction conditions, including those involving nucleophiles and bases, and its straightforward removal with acids like trifluoroacetic acid (TFA).[2][3] This orthogonality allows for selective reactions at other positions of the indole ring without affecting the protected amine.
Retrosynthetic Analysis and Strategy
The most direct and logical synthetic approach to this compound involves the direct N-acylation of commercially available 5-methyltryptamine with di-tert-butyl dicarbonate (Boc₂O). This strategy is highly efficient and avoids the complexities of constructing the indole ring or the ethylamine side chain.
Caption: Retrosynthetic approach for the target molecule.
Mechanistic Insights: The Boc Protection of Amines
The protection of the primary amine of 5-methyltryptamine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O).[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This initial attack forms a tetrahedral intermediate.
Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group. This anion is unstable and readily decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is a strong enough base to deprotonate the now-protonated amine, yielding the final Boc-protected product and tert-butanol.
Caption: Simplified mechanism of amine protection with Boc₂O.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 5-Methyltryptamine | C₁₁H₁₄N₂ | 174.24 | Commercially Available | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Commercially Available | >97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Commercially Available | >99% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | N/A |
| Hexane | C₆H₁₄ | 86.18 | Commercially Available | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | ACS Grade |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyltryptamine (5.0 g, 28.7 mmol).
-
Dissolution: Dissolve the 5-methyltryptamine in 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (4.8 mL, 34.4 mmol, 1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes. The triethylamine acts as a base to neutralize the acid generated during the reaction.
-
Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (6.8 g, 31.6 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring 5-methyltryptamine solution over a period of 15 minutes at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain a crude solid.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product as a white to off-white solid.
-
Expected Yield and Characterization
A typical yield for this reaction is in the range of 85-95%. The final product can be characterized by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H, NH-indole), 7.20 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 6.85 (s, 1H), 4.60 (br s, 1H, NH-Boc), 3.45 (q, J=6.8 Hz, 2H), 2.90 (t, J=6.8 Hz, 2H), 2.45 (s, 3H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 156.0, 134.5, 128.5, 123.5, 122.0, 112.5, 111.0, 110.5, 79.0, 40.5, 28.5, 25.5, 21.5.
-
Mass Spectrometry (ESI+): m/z 275.18 [M+H]⁺.
Process Workflow Diagram
Caption: Experimental workflow for the synthesis.
Alternative Synthetic Routes
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone.[4][5] To synthesize 5-methyltryptamine via this route, one would start with 4-methylphenylhydrazine and a suitable four-carbon aldehyde equivalent bearing a protected amino group. This method is versatile for creating various substituted tryptamines.[6][7]
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline, which can then be further manipulated.[8][9] While not a direct route to tryptamines themselves, it is a powerful tool for synthesizing more complex indole alkaloids.[10][11]
Safety Considerations
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Triethylamine (Et₃N): Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.
-
Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is a moisture-sensitive solid and a lachrymator. Handle with care and store in a dry environment.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this synthesis.
Conclusion
The synthesis of this compound via the direct Boc protection of 5-methyltryptamine is a robust, high-yielding, and scalable procedure. The provided protocol, grounded in established chemical principles, offers a reliable method for obtaining this key intermediate for applications in pharmaceutical research and development. The mechanistic understanding and procedural details outlined in this guide are intended to empower researchers to confidently and safely execute this synthesis.
References
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Sherwood, A. M., Claveau, R., Lancelotta, R., Kaylo, K. W., & Lenoch, K. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. [Link]
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MySkinRecipes. (n.d.). Tert-Butyl (2-(5-Methyl-1H-Indazol-3-Yl)Ethyl)Carbamate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (2024, May 22). 5-Methoxytryptamine. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Fochi, M., & Bernardi, L. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(8), 1044. [Link]
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Srinivasan, N., George, A. Y., & Ganesan, A. (2002). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 67(23), 8373–8375. [Link]
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ResearchGate. (n.d.). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Retrieved from [Link]
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Sciencemadness Discussion Board. (2020, October 1). Concise, Step by step Reaction Scheme for Dimethyltryptamine. Retrieved from [Link]
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Wikipedia. (2023, December 26). Di-tert-butyl dicarbonate. Retrieved from [Link]
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Zarei, M., & Jarrahpour, A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 193-199. [Link]
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Baselan, L. F., & Scriven, E. F. V. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(25), 8969–8975. [Link]
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SWGDrug. (2005, June 20). 5-METHOXY-α-METHYLTRYPTAMINE. Retrieved from [Link]
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ResearchGate. (n.d.). Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Zhang, P., & Li, Z. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5397. [Link]
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Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from [Link]
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Sherwood, A. M., Claveau, R., Lancelotta, R., Kaylo, K. W., & Lenoch, K. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. [Link]
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The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
- Google Patents. (n.d.). WO2023002005A1 - Method for preparing a tryptamine derivative.
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The Organic Chemistry Tutor. (2025, October 12). Eschweiler-Clarke reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the flow synthesis of 5-MeO-DMT. Retrieved from [Link]
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ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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NSF Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Retrieved from [Link]
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Princeton University. (1994, July 1). Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines: Synthesis of L-695,894, a Potent 5-HT1D Receptor Agonist. Retrieved from [Link]
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MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008, August 27). n,n-dimethyltryptamine by Eschweiler-Clarke methylation of tryptamine. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Introduction: The Significance of N-Boc-5-methyltryptamine
An In-Depth Technical Guide to the Spectroscopic Analysis of N-Boc-5-methyltryptamine
This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of N-Boc-5-methyltryptamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a robust analytical framework.
N-Boc-5-methyltryptamine is a derivative of 5-methyltryptamine, a compound of interest in neurochemical research.[1] The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the primary amine of the ethylamine side chain is a common strategy in organic synthesis. This modification facilitates the regioselective synthesis of more complex tryptamine analogs by preventing unwanted side reactions at the nitrogen atom.[2] A thorough spectroscopic characterization is paramount to confirm the successful installation of the Boc group and to verify the overall structure and purity of the molecule. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous identification of N-Boc-5-methyltryptamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular framework.
The Rationale Behind NMR Experimental Choices
The choice of solvent and NMR experiment is critical for acquiring high-quality data. Deuterated chloroform (CDCl₃) is a common choice for N-Boc protected compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively, by revealing their connectivity.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-5-methyltryptamine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans and a relaxation delay that allows for the observation of all carbon signals, including quaternary carbons.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Perform a COSY experiment to establish proton-proton couplings.
-
Perform an HSQC experiment to correlate directly bonded proton and carbon atoms.
-
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of N-Boc-5-methyltryptamine is expected to exhibit distinct signals corresponding to the protons of the indole ring, the ethylamine side chain, the 5-methyl group, and the Boc protecting group. The presence of the Boc group introduces a large singlet for the nine equivalent tert-butyl protons, which is a characteristic feature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Indole N-H | ~8.0 | br s | 1H |
| Aromatic C-H | ~7.0-7.5 | m | 3H |
| -CH₂- (side chain) | ~3.4 | q | 2H |
| -CH₂- (side chain) | ~2.9 | t | 2H |
| 5-CH₃ | ~2.4 | s | 3H |
| Boc (CH₃)₃ | ~1.5 | s | 9H |
| N-H (Boc) | ~4.6 | br s | 1H |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group are particularly diagnostic.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Boc) | ~156 |
| Aromatic C | ~110-135 |
| C(CH₃)₃ (Boc) | ~80 |
| 5-CH₃ | ~21 |
| -CH₂- (side chain) | ~41 |
| -CH₂- (side chain) | ~25 |
| C(CH₃)₃ (Boc) | ~28 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for confirming the presence of the N-H and C=O groups.
Causality in IR Spectroscopy
The absorption of infrared radiation excites molecules into higher vibrational states. The frequency of absorption is characteristic of the bond strength and the masses of the atoms involved. The presence of the Boc group will introduce a strong carbonyl (C=O) stretching vibration, which is a key diagnostic peak.
Experimental Protocol for IR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data and Interpretation
The IR spectrum of N-Boc-5-methyltryptamine will display characteristic absorption bands for the indole N-H, the amide N-H of the Boc group, the C=O of the Boc group, aromatic C-H, and aliphatic C-H stretching and bending vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Indole N-H Stretch | ~3400 | Medium |
| Amide N-H Stretch (Boc) | ~3350 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2970-2850 | Strong |
| C=O Stretch (Boc) | ~1690 | Strong |
| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong |
| N-H Bend | ~1520 | Medium |
| C-N Stretch | ~1250 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Ionization and Fragmentation: A Deliberate Choice
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI), a soft ionization technique, is often used to observe the protonated molecular ion with minimal fragmentation, thus confirming the molecular weight. The fragmentation of Boc-protected amines is well-documented and often proceeds through a McLafferty-type rearrangement.[3]
Experimental Protocol for MS Analysis
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Choose an appropriate ionization method (e.g., ESI for molecular weight determination, EI for fragmentation analysis).
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Predicted Mass Spectrum and Fragmentation Analysis
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The EI mass spectrum will exhibit a series of fragment ions.
Predicted Molecular Ion:
-
[M+H]⁺: m/z 275.18
Key Predicted Fragment Ions (EI):
-
m/z 218: Loss of isobutylene from the Boc group.
-
m/z 174: Loss of the entire Boc group.
-
m/z 144: Cleavage of the ethylamine side chain, resulting in the 5-methyl-3-vinylindole radical cation.
-
m/z 130: A common fragment for tryptamines, corresponding to the quinolinium ion.
-
m/z 57: The tert-butyl cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For N-Boc-5-methyltryptamine, the indole ring is the primary chromophore.
The Basis of UV-Vis Absorption
The indole ring contains a conjugated π-electron system that absorbs UV radiation, leading to π → π* electronic transitions. The position and intensity of the absorption maxima can be influenced by substituents on the indole ring.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over the UV-Vis range (typically 200-400 nm).
Predicted UV-Vis Spectral Data and Interpretation
The UV-Vis spectrum of N-Boc-5-methyltryptamine is expected to be similar to that of other tryptamine derivatives, showing characteristic absorption bands for the indole chromophore.[4][5]
| Transition | Predicted λmax (nm) |
| π → π | ~220 |
| π → π | ~280 |
Summary and Conclusion
The comprehensive spectroscopic analysis of N-Boc-5-methyltryptamine, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the tert-butyl singlet in ¹H NMR to the strong carbonyl absorption in the IR, and the predictable fragmentation in mass spectrometry, collectively offer a unique and definitive fingerprint of the molecule. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and other related Boc-protected tryptamine derivatives.
Visualizations
Caption: General workflow for the spectroscopic analysis of N-Boc-5-methyltryptamine.
References
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5-Methyltryptamine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
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UV-Vis Spectrum of Tryptamine - SIELC Technologies. (n.d.). Retrieved February 7, 2026, from [Link]
- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 148-155.
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1-Boc-tryptamine | C15H20N2O2 | CID 1512502 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
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(a) UV–Vis absorbance spectra of Boc‐tryptophan‐HEMA (HBT) and... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Ultraviolet spectra of tryptamine hydrochlorides and related compounds... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
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5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
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Fourier transform infrared spectra and molecular structure of 5-methoxytryptamine, N-acetyl... - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
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FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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(PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. (2018). Retrieved February 7, 2026, from [Link]
-
FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
- Chemical Characterization and Molecular Dynamics Simulations of Bufotenine by Surface-Enhanced Raman Scattering (SERS) and Density Functional Theory (DFT) - PMC. (2022). Journal of Physical Chemistry Letters, 13(25), 5864-5871.
-
[PDF] Synthesis, Spectroscopic and biological activity Studies of Azo-Schiff base and Metal Complexes derived from 5-Methyltryptamine | Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]
- Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC. (2021). ACS Omega, 6(10), 6746-6752.
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. (n.d.). Retrieved February 7, 2026, from [Link]
-
"Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng - Montclair State University Digital Commons. (2014). Retrieved February 7, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest. (2019). Retrieved February 7, 2026, from [Link]
-
GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Indole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 7, 2026, from [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved February 7, 2026, from [Link] Macmillan_Group/files/publications/nature_2016_si.pdf
-
Design, synthesis and spectroscopic and structural characterization of novelN-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology - OUCI. (2022). Retrieved February 7, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved February 7, 2026, from [Link]
-
Quinine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0283931) - NP-MRD. (n.d.). Retrieved February 7, 2026, from [Link]
- One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - MDPI. (2022). Molecules, 27(11), 3535.
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023). Molecules, 28(18), 6510.
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0283931) - NP-MRD. (n.d.). Retrieved February 7, 2026, from [Link]
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- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV-Vis Spectrum of Tryptamine | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Purity Analysis of tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate: A Technical Guide
Executive Summary
This technical guide outlines the comprehensive purity analysis strategy for tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate (N-Boc-5-methyltryptamine).[1] As a critical intermediate in the synthesis of melatonin receptor agonists and complex indole alkaloids, the purity of this compound directly impacts downstream yield and catalytic efficiency.
This guide moves beyond standard pharmacopeial monographs, addressing the specific stability challenges of the 5-methylindole core (oxidation susceptibility) and the tert-butyl carbamate moiety (acid sensitivity).[1] The protocol detailed herein achieves a Limit of Quantitation (LOQ) of 0.05% for related substances, compliant with ICH Q3A(R2) standards.
Part 1: Molecular Profile & Critical Quality Attributes (CQA)[1]
Understanding the analyte's physicochemical behavior is the prerequisite for robust method development.
| Attribute | Specification / Characteristic | Technical Rationale |
| Chemical Structure | Indole core with C5-methyl and C3-ethyl-N-Boc side chain.[1] | The indole ring is electron-rich, making it prone to oxidative degradation.[1] |
| Molecular Weight | 274.36 g/mol | Suitable for LC-MS analysis (ESI+).[1] |
| Solubility | Soluble in MeOH, ACN, DMSO, DCM. Insoluble in water.[1] | Dictates diluent choice (typically 50:50 ACN:Water or pure MeOH).[1] |
| Acid Sensitivity | High (Boc group).[1][2] | Critical: Avoid strong acid diluents (e.g., 1% HCl) which will artificially generate impurity A (deprotected amine).[1] |
| UV Chromophore | 280 nm provides specificity; 220 nm provides universal sensitivity.[1] |
Structural Vulnerabilities & Impurity Logic[1]
-
Hydrolysis (Acidic): Cleavage of the Boc group yields 5-methyltryptamine (Impurity A).[1]
-
Oxidation: The electron-donating methyl group at C5 activates the indole ring, increasing susceptibility to oxidation at C2, leading to oxindole derivatives (Impurity C).
-
Synthesis By-products: Over-reaction with Boc anhydride leads to N,N-diBoc or N1,N-diBoc species (Impurity B), which are highly lipophilic.[1]
Part 2: Chromatographic Strategy (HPLC-UV-MS)
The primary assay utilizes Reversed-Phase HPLC (RP-HPLC).[1] While Trifluoroacetic Acid (TFA) is a standard modifier, it poses a risk of on-column degradation for labile Boc groups.[1] Formic Acid (0.1%) is selected as the modifier to balance peak shape with analyte stability and MS compatibility.
Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm
4.6 mm, 3.5 m) or equivalent.-
Why: The C18 stationary phase provides sufficient retention for the hydrophobic Boc group while resolving it from the polar deprotected amine.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: Diode Array Detector (DAD); Quant at 280 nm, Impurity profiling at 214 nm.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration / Injection |
| 2.0 | 10 | Isocratic hold for polar impurities |
| 15.0 | 90 | Gradient elution of main peak & di-Boc |
| 18.0 | 90 | Wash lipophilic residues |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
Analytical Workflow Diagram
Caption: Integrated analytical workflow ensuring structural confirmation (NMR) and quantitative purity (HPLC).
Part 3: Step-by-Step Experimental Protocol
Standard & Sample Preparation
Objective: Create stable solutions that prevent artificial degradation.
-
Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v). Note: Do not add acid to the diluent.
-
Stock Standard (0.5 mg/mL):
-
Accurately weigh 25.0 mg of Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 10 mL of Acetonitrile (sonicate for 2 mins).
-
Dilute to volume with Water.[1]
-
-
Test Sample (0.5 mg/mL): Repeat step 2 with the test article.
-
Sensitivity Solution (LOQ): Dilute Stock Standard to 0.5
g/mL (0.1% level).
System Suitability Criteria
Before releasing results, the system must pass the following checks (per USP <621>):
-
Tailing Factor (Main Peak):
.[1] -
Precision (n=6 injections): RSD
1.0% for area.[1] -
Resolution:
between Main Peak and Impurity A (if present). -
Signal-to-Noise (LOQ):
.[1]
Orthogonal Identification (NMR)
While HPLC provides purity, NMR confirms the integrity of the Boc group and the 5-methyl substitution.
Part 4: Impurity Profiling & Degradation Pathways[1]
To validate the method as "stability-indicating," one must understand how the molecule breaks down.
Known Impurities Table
| Impurity | Relative Retention Time (RRT) | Origin | Limit (Area %) |
| Impurity A (5-Methyltryptamine) | ~0.35 | Acid Hydrolysis (Deprotection) | |
| Main Analyte | 1.00 | Target | |
| Impurity B (Di-Boc derivative) | ~1.40 | Synthesis By-product | |
| Impurity C (Oxindole derivative) | ~0.85 | Oxidative Degradation |
Degradation Pathway Diagram
Caption: Primary degradation pathways. Impurity A arises from acidic conditions; Impurity C from oxidative stress.
Part 5: References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[4] [Link]
-
Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.[1] (Standard text for gradient optimization logic).
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley.[1] (Reference for Boc stability and deprotection mechanisms).
-
PubChem. "5-Methoxytryptamine (Analogous Indole Data)." National Library of Medicine. [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate in Medicinal Chemistry
Introduction: The "Privileged" Scaffold
In the landscape of modern drug discovery, tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate represents a critical "gateway intermediate." It serves as a stable, lipophilic precursor to 5-methyltryptamine , a scaffold embedded within the pharmacophores of numerous serotonin (5-HT) receptor ligands, melatonin receptor agonists (e.g., Ramelteon analogues), and complex indole alkaloids.
This guide addresses a common bottleneck: the efficient handling, protection, and divergent functionalization of electron-rich indole ethylamines. By masking the primary amine with a tert-butoxycarbonyl (Boc) group, researchers gain three strategic advantages:
-
Solubility: Enhanced solubility in non-polar organic solvents (DCM, Toluene) required for transition-metal catalysis.
-
Chemo-differentiation: Protection of the aliphatic nitrogen allows for selective functionalization of the indole C2 position or the indole nitrogen (N1).
-
Purification: The Boc group increases molecular weight and lipophilicity, simplifying silica gel chromatography and crystallization compared to the polar free amine.
Synthesis & Purification Protocol
Objective: High-yield synthesis of this compound from 5-methyltryptamine hydrochloride.
Mechanism & Causality
The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.
-
Why Mild Base? Using a strong base (e.g., NaH) risks deprotonating the indole N-H (pKa ~17), leading to bis-protection. Weak bases (TEA, NaHCO₃) selectively deprotonate the aliphatic ammonium salt (pKa ~10) without touching the indole ring.
Experimental Procedure
Reagents:
-
5-Methyltryptamine HCl (1.0 eq) [CAS: 1010-95-3]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq) or NaHCO₃ (3.0 eq)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1)
Step-by-Step:
-
Dissolution: Suspend 5-methyltryptamine HCl (10 mmol) in DCM (50 mL) at 0°C.
-
Basification: Add TEA (25 mmol) dropwise. The suspension will clear as the free amine is liberated.
-
Addition: Add Boc₂O (11 mmol) dissolved in minimal DCM dropwise over 15 minutes. Caution: CO₂ evolution.
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours.
-
Work-up: Wash with 1M citric acid (to remove unreacted amine/TEA) followed by saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc (hot/cold method) to yield white crystals.
Data Summary Table:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Yield | Typical: 85–95% |
| Melting Point | 108–110 °C (Lit. range) |
| Storage | 2–8°C, Desiccated (Stable for >1 year) |
Application A: Divergent Synthesis Workflow
The utility of this intermediate lies in its ability to branch into different chemical spaces.
Figure 1: Divergent synthetic pathways accessible via the N-Boc protected scaffold.
Application B: Pictet-Spengler Cyclization (Tetrahydro-β-carbolines)
Context: This reaction constructs the tricyclic core found in alkaloids like reserpine and yohimbine. Note: The Boc group must be removed prior to this step, or a "modified" Pictet-Spengler using N-acyliminium ions must be employed. The protocol below uses the standard acid-catalyzed route post-deprotection.
Protocol:
-
Deprotection: Treat the N-Boc intermediate with 20% TFA in DCM (1 hr). Concentrate to dryness (TFA salt).
-
Condensation: Dissolve the salt in dry Methanol. Add the desired Aldehyde (R-CHO, 1.1 eq).
-
Cyclization: Reflux for 6–12 hours. If the aldehyde is unreactive, add a Lewis acid (e.g., BF₃·OEt₂).
-
Mechanism: The free amine forms an imine (Schiff base), which undergoes intramolecular electrophilic substitution at the indole C2 position.
Figure 2: Simplified mechanistic flow of the Pictet-Spengler reaction.
Application C: Late-Stage C-H Activation (C2 Arylation)
Context: Modern medicinal chemistry emphasizes "late-stage functionalization." The N-Boc group is crucial here; a free amine would coordinate strongly to the Palladium catalyst, poisoning the reaction.
Protocol (Direct C2 Arylation):
-
Substrate: this compound.
-
Coupling Partner: Aryl Iodide (Ar-I).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Oxidant/Additive: AgOAc (2.0 eq) - Crucial for re-oxidizing Pd(0) to Pd(II) in C-H activation cycles.
-
Solvent: Acetic Acid or Pivalic Acid (promotes C-H cleavage).
-
Conditions: 80–100°C, sealed tube.
Why this works: The indole C2 position is the most nucleophilic carbon after C3 (which is blocked). The Boc-protected arm provides steric bulk but does not direct; the inherent electronics of the 5-methylindole drive the regioselectivity to C2.
References & Authoritative Sources
-
Protection Protocol: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (Standard Boc protocols).
-
Pictet-Spengler Reaction: Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Angew.[2][4] Chem. Int. Ed.2011 , 50, 8538–8564.
-
C-H Activation of Tryptamines:
-
Wang, C., et al. "Pd-Catalyzed C-H Functionalization of Indoles." Chem. Rev.2019 , 119, 16, 9117–9187.
-
Specific methodology adapted from: Ruiz-Sanchis, P., et al. "C-H Arylation of Indoles." Chem. Eur. J.2011 , 17, 1388.
-
-
Medicinal Chemistry Context (Melatonin/5-HT): Glennon, R. A. "Serotonin Receptor Ligands."[2] J. Med. Chem.2003 , 46, 2795.
Disclaimer: All protocols involve hazardous chemicals. Perform within a certified fume hood using appropriate PPE. The synthesis of controlled substance analogues may be regulated in certain jurisdictions.
Sources
Protocol for coupling reaction with tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Abstract
This technical guide provides detailed protocols and expert insights for the functionalization of this compound via modern palladium-catalyzed cross-coupling reactions. This key intermediate, a protected form of 5-methyltryptamine, serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly melatonin analogues and other neurologically active compounds.[1] We present validated, step-by-step protocols for N-arylation, C2-arylation through C-H activation, and Sonogashira coupling, enabling researchers to predictably modify the indole nucleus. The causality behind experimental choices, including catalyst, ligand, base, and solvent selection, is thoroughly explained to empower users to adapt and troubleshoot these powerful synthetic methods.
Introduction: The Strategic Importance of the Indole Scaffold
The indole ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic structure allows for functionalization at multiple positions, making it an ideal template for generating molecular diversity in drug discovery programs. The subject of this guide, this compound, is a valuable starting material as it contains the core structure of tryptamine, a precursor to the neurohormone melatonin.[3] The Boc-protecting group on the ethylamine side chain provides stability and prevents unwanted side reactions during the functionalization of the indole core, while the 5-methyl group mimics the substitution pattern of melatonin itself.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[2][4] This guide focuses on three cornerstone methodologies for modifying the indole nucleus of our target substrate:
-
Buchwald-Hartwig N-Arylation: To form a C-N bond at the indole nitrogen (N1).
-
Direct C2-Arylation: To form a C-C bond at the C2 position via C-H activation.
-
Sonogashira Coupling: To introduce an alkyne moiety, a versatile functional handle, at the C2 position.
Understanding the Reactivity of the Indole Nucleus
The reactivity of the indole ring is governed by the electron-rich pyrrole moiety fused to the benzene ring.
-
N1 Position: The indole N-H is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion, which is a potent nucleophile for reactions like N-arylation or N-alkylation.[5][6]
-
C3 Position: This is the most nucleophilic carbon and is highly susceptible to electrophilic attack. In our substrate, this position is already substituted, which conveniently blocks this reactive site.
-
C2 Position: With the C3 position blocked, the C2 position becomes the next most favorable site for functionalization. It can be halogenated for subsequent cross-coupling or directly functionalized via palladium-catalyzed C-H activation.[4]
-
Benzene Ring (C4-C7): Functionalization of these positions is more challenging due to their lower intrinsic reactivity compared to the pyrrole ring. Site-selective modification often requires the installation of a directing group to steer the catalyst to a specific C-H bond.[7][8]
This inherent reactivity profile dictates our strategic approach to selectively modify the molecule.
Experimental Workflows and Protocols
The following sections provide detailed, self-contained protocols. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Workflow Visualization
A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. This systematic approach ensures reproducibility and minimizes exposure to atmospheric oxygen and moisture, which can deactivate the catalyst.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol facilitates the coupling of an aryl halide with the indole nitrogen. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, t-BuXPhos) is critical for promoting the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the indole N-H without competing in the reaction.[5][9]
Catalytic Cycle Visualization
Caption: Catalytic cycle for a direct C-H arylation Suzuki-type reaction.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 274.37 | 0.5 | 1.0 |
| Arylboronic Acid | - | 1.0 | 2.0 |
| Pd(TFA)₂ | 332.43 | 0.025 | 0.05 (5 mol%) |
| K₂CO₃ | 138.21 | 1.0 | 2.0 |
| Dioxane/Water | - | 4 mL / 1 mL | 4:1 mixture |
Step-by-Step Protocol
-
In a reaction vial equipped with a stir bar, combine this compound (137.2 mg, 0.5 mmol), the arylboronic acid (1.0 mmol), and K₂CO₃ (138.2 mg, 1.0 mmol).
-
Add Pd(TFA)₂ (8.3 mg, 0.025 mmol).
-
Add the dioxane/water solvent mixture (5 mL total).
-
Seal the vial with a cap that allows for air exchange (e.g., a cap with a hole or by loosely fitting it), as air serves as the oxidant.
-
Place the vial in a preheated heating block at 80-100 °C.
-
Stir vigorously for 16-24 hours. The reaction progress can be monitored by LC-MS.
-
After cooling to room temperature, dilute the mixture with water (10 mL) and ethyl acetate (15 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the C2-arylated indole.
Protocol 3: C2-Sonogashira Coupling of a C2-Iodoindole Intermediate
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne. I[10]t typically employs a dual catalytic system of palladium and a copper(I) salt. T[11]his protocol is a two-step process: first, iodination at the C2 position, followed by the coupling reaction.
Step 3A: C2-Iodination
-
Dissolve this compound (274 mg, 1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add KOH powder (112 mg, 2.0 mmol) and stir for 20 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (I₂) (280 mg, 1.1 mmol) in DMF (5 mL) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Quench the reaction by pouring it into an aqueous solution of Na₂S₂O₃ (10%, 50 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield tert-butyl [2-(2-iodo-5-methyl-1H-indol-3-yl)ethyl]carbamate.
Step 3B: Sonogashira Coupling Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| C2-Iodoindole Intermediate | 400.27 | 0.5 | 1.0 |
| Terminal Alkyne | - | 0.75 | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.015 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.01 | 0.02 (2 mol%) |
| Triethylamine (TEA) | 101.19 | 5 mL | Solvent/Base |
| THF (anhydrous) | - | 5 mL | Co-solvent |
Step-by-Step Protocol
-
Add the C2-iodoindole intermediate (200 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (1.9 mg, 0.01 mmol) to an oven-dried Schlenk flask under argon.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (0.75 mmol) dropwise.
-
Stir the mixture at room temperature for 4-8 hours. Monitor completion by TLC.
-
Once complete, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the C2-alkynylated indole.
Summary of Reaction Conditions
The table below provides a comparative overview of the key parameters for the described coupling reactions, offering a quick reference for experimental design.
| Parameter | Protocol 1: N-Arylation | Protocol 2: C2-Arylation | Protocol 3: C2-Sonogashira |
| Coupling Site | N1 | C2 | C2 (from C2-Iodo) |
| Coupling Partner | Aryl Bromide | Arylboronic Acid | Terminal Alkyne |
| Pd Catalyst | Pd₂(dba)₃ | Pd(TFA)₂ | Pd(PPh₃)₂Cl₂ |
| Ligand | XPhos | None | PPh₃ (in catalyst) |
| Co-Catalyst | None | None | CuI |
| Base | KOt-Bu | K₂CO₃ | Triethylamine |
| Solvent | Toluene | Dioxane/Water | THF/Triethylamine |
| Temperature | 100 °C | 80-100 °C | Room Temperature |
| Key Feature | C-N bond formation | C-H activation | C-C (sp²-sp) bond formation |
Field-Proven Insights & Troubleshooting
-
Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to air. Ensure all steps are performed under a robust inert atmosphere. Degassing solvents by sparging with argon for 20-30 minutes before use is highly recommended.
-
Low Yield in N-Arylation: If yields are low, consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). Additionally, ensure the aryl halide is pure; impurities can inhibit the catalyst.
-
Poor Selectivity in C-H Activation: While C2 is electronically favored after C3 is blocked, side reactions at other positions can occur. Lowering the reaction temperature or screening different ligands (e.g., phosphines or N-heterocyclic carbenes) may improve selectivity.
-
Failed Sonogashira Coupling: The quality of the copper(I) iodide is crucial. Use freshly purchased or purified CuI. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Ensure the triethylamine is anhydrous and amine-grade. Homocoupling of the alkyne (Glaser coupling) suggests the copper catalyst is active but the palladium cycle is stalled; check the quality of the palladium catalyst and halide substrate.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link] 2[12]. Chawla, G., & Singh, I. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4065-4089. [Link] 3[13]. Ciamician, G. L. (2008). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 13(12), 2789-2849. [Link] 4[2]. Dandepally, S. R., et al. (2018). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 130(8), 1-8. [Link] 5[4]. Hartwig, J. F. (2004). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 6(24), 4479-4482. [Link] 6[5]. Hassan, Z., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link] 7[6]. Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link] 8[10]. Spadoni, G., et al. (1997). Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. Journal of Medicinal Chemistry, 40(12), 1990-2002. [Link] 9[1]. Tordjman, S., et al. (2017). Molecular Regulation of the Melatonin Biosynthesis Pathway in Unipolar and Bipolar Depression. Frontiers in Psychiatry, 8, 143. [Link] 1[3]0. Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2253-2267. [Link] 1[7]1. Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2005(10), 1597-1601. [Link] 1[11]2. Zani, F., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(10), 2664. [Link] 1[14]3. Zhang, H., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(20), 4567-4576. [Link] 1[8]4. Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564-2567. [Link]
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- 2. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
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- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 9. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of N-Boc-5-methyltryptamine
An Application Note for the Scalable Synthesis of N-Boc-5-methyltryptamine
Abstract: This document provides a comprehensive guide for the large-scale synthesis of N-Boc-5-methyltryptamine, a critical intermediate in the development of tryptamine-based pharmaceutical agents. The protocol is designed for scalability, prioritizing operational simplicity, cost-effectiveness, and high purity of the final product. We present a robust two-step synthesis commencing with the thermal decarboxylation of 5-methyl-L-tryptophan to yield 5-methyltryptamine, followed by its efficient protection with a tert-butyloxycarbonyl (Boc) group. This guide details the underlying chemical principles, step-by-step protocols, process optimization considerations, and analytical validation methods necessary for researchers and drug development professionals.
Introduction and Strategic Overview
N-Boc-5-methyltryptamine serves as a pivotal building block in medicinal chemistry and process development. The Boc protecting group masks the nucleophilicity of the primary amine, allowing for selective functionalization at other positions on the tryptamine scaffold.[1] Its stability under various conditions, coupled with the ease of its removal under mild acidic conditions, makes it an ideal protecting group for multi-step syntheses.[2][]
The development of a scalable, reliable, and cost-effective synthesis is paramount for advancing drug candidates from the laboratory to clinical production. A synthesis suitable for large-scale manufacturing should ideally involve commercially available starting materials, avoid chromatographic purification, and deliver a high-purity product.[4]
Our selected strategy involves a two-stage process:
-
Synthesis of 5-Methyltryptamine: Achieved through the thermal decarboxylation of the readily available amino acid, 5-methyl-L-tryptophan.[5] This method is superior to multi-step indole syntheses for its simplicity and efficiency.[6]
-
N-Boc Protection: The subsequent reaction of 5-methyltryptamine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product. This is a high-yielding and clean transformation.
This application note provides detailed protocols for executing this synthesis on a multi-gram to kilogram scale.
Synthetic Workflow and Mechanisms
The overall synthetic pathway is illustrated below. The process begins with the selection of a suitable high-boiling point solvent and a catalytic ketone to facilitate the decarboxylation of 5-methyl-L-tryptophan. The resulting primary amine is then protected without the need for intermediate purification, streamlining the workflow.
Caption: Overall synthetic workflow for N-Boc-5-methyltryptamine.
Mechanism of Decarboxylation
The thermal decarboxylation of tryptophan and its derivatives is facilitated by a ketone catalyst in a high-boiling solvent.[7] The reaction is believed to proceed through the formation of a Schiff base (imine) intermediate between the amino acid and the ketone. This intermediate promotes the elimination of carbon dioxide. Subsequent hydrolysis of the imine regenerates the ketone catalyst and yields the desired tryptamine.[6]
Mechanism of N-Boc Protection
The protection step involves the nucleophilic attack of the primary amine of 5-methyltryptamine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine or sodium bicarbonate, acts as a proton scavenger. The resulting unstable intermediate collapses, releasing carbon dioxide and tert-butanol, to form the stable carbamate product.[]
Sources
- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]
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- 7. scribd.com [scribd.com]
Strategic Deployment of Boc Groups in Tryptamine Scaffold Functionalization
Application Note: AN-TRYP-BOC-01
Executive Summary
The tryptamine scaffold is the structural backbone of a vast class of neurotransmitters (serotonin, melatonin) and psychoactive alkaloids (DMT, psilocybin). In medicinal chemistry, the differential reactivity of the indole nitrogen (
This guide details the regioselective installation and clean removal of the tert-butyloxycarbonyl (Boc) protecting group. Unlike standard protocols, this document focuses on the causality of reaction conditions—specifically how to exploit the nucleophilic disparity between the aliphatic amine and the aromatic indole to achieve orthogonal protection.
Strategic Analysis: The Nucleophilicity Gradient
Successful functionalization relies on understanding the
| Nitrogen Center | Type | Approx.[1][2][3][4][5][6] | Reactivity Profile |
| Primary Aliphatic Amine | ~10.2 | Highly nucleophilic; reacts with electrophiles under mild basic conditions. | |
| Aromatic Pyrrole-like | ~17.0 (Acid) | Non-nucleophilic due to lone pair delocalization into the aromatic system. Requires deprotonation or hyper-active electrophiles (e.g., DMAP catalysis). |
Decision Matrix: Route Selection
Use the following logic flow to determine the appropriate protocol for your target synthesis.
Figure 1: Strategic decision tree for selecting the appropriate protection protocol based on the target site of modification.
Detailed Protocols
Protocol A: Regioselective Protection of the Side-Chain Amine ( )
Objective: Selectively protect the primary amine while leaving the indole nitrogen free.
Mechanism: Exploits the high nucleophilicity of
Materials
-
Tryptamine substrate (1.0 equiv)[7]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Critical Control: Do NOT use DMAP.
Step-by-Step Methodology
-
Solvation: Dissolve tryptamine (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar).-
Why: DCM is non-nucleophilic and easily removed.
-
-
Base Addition: Add
dropwise at .-
Why: Neutralizes the HCl salt if starting from tryptamine hydrochloride. If using freebase, base acts as a proton sink.
-
-
Electrophile Introduction: Dissolve
in a minimal amount of DCM and add dropwise over 15 minutes at .-
Thermodynamic Control: Slow addition prevents local high concentrations that might force the thermodynamically unfavorable
reaction.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Self-Validation (TLC):
-
Check TLC (Mobile phase: 5% MeOH in DCM).
-
Stain: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
-
Result: Product should stain purple/pink (indicating free indole). If the spot turns yellow or does not stain, you may have over-protected the indole nitrogen.
-
-
Workup: Wash with 1M Citric Acid (removes unreacted amine/base)
Sat. Brine. Dry over .
Protocol B: Protection of the Indole Nitrogen ( )
Objective: Protect the indole ring to facilitate reactions that would otherwise be incompatible with the acidic N-H proton (e.g., lithiation at C2).
Mechanism: The indole nitrogen is too weak to attack
Materials
- -protected Tryptamine (from Protocol A) (1.0 equiv)
- (1.2 - 1.5 equiv)
-
Catalyst: DMAP (0.1 - 0.2 equiv)
-
Solvent: Acetonitrile (
) or DCM.
Step-by-Step Methodology
-
Setup: Dissolve the substrate in MeCN.
-
Catalyst Activation: Add DMAP and
at RT.-
Observation: Evolution of
gas bubbles indicates reaction progress.
-
-
Reaction: Stir at RT for 3–12 hours.
-
Note: If the reaction is sluggish, mild heating (
) is permissible, but watch for thermal degradation.
-
-
Self-Validation (NMR):
-
Take an aliquot for
NMR. -
Marker: Disappearance of the broad singlet Indole N-H peak (typically
8.0–10.0 ppm). Appearance of a new singlet (9H) for the Boc group, often shielded/deshielded differently than the side-chain Boc.
-
-
Workup:
-
Dilute with EtOAc.
-
Critical Wash: Wash with 0.5M HCl or 1M Citric Acid to remove DMAP. Residual DMAP can catalyze hydrolysis during storage.
-
Protocol C: Scavenger-Assisted Deprotection (The "Clean" Exit)
Objective: Remove Boc groups without alkylating the electron-rich indole ring.
The Risk: Acidic cleavage of Boc generates a tert-butyl carbocation (
Materials
-
Acid: Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)
-
Scavenger Cocktail: Triethylsilane (TES) or Thioanisole.
-
Solvent: DCM (if using TFA).
Workflow Diagram (Deprotection Mechanism)
Figure 2: The role of scavengers in intercepting the reactive tert-butyl cation to prevent indole alkylation.[11]
Step-by-Step Methodology
-
Cocktail Preparation: Prepare a solution of TFA:DCM:TES (50:45:5 v/v).
-
Note: The 5% Triethylsilane (TES) is the scavenger.
-
-
Addition: Add the cocktail to the solid substrate at
. -
Reaction: Stir for 1 hour at RT. Monitoring by TLC is difficult (amine sticks to silica); use LC-MS if available.
-
Workup (Precipitation Method):
-
Do not rotovap to dryness immediately (concentrates impurities).
-
Add cold Diethyl Ether (
) to the reaction mixture. The tryptamine trifluoroacetate salt should precipitate as a white/off-white solid. -
Filter and wash with cold ether. This removes the scavenger-tBu adducts.
-
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Yield ( | Bis-bocylation ( | Reduce equivalents of |
| Product is Oil/Gum | Residual solvent or rotamer presence | Boc-tryptamines often exist as rotamers in NMR (broad peaks). Heat NMR tube to |
| Indole Alkylation | "t-butyl" peaks in aromatic region of NMR | Scavenger failed. Increase TES loading to 10% or switch to Thioanisole. Ensure reaction is not run too hot. |
| Purple Spot on TLC | Free Indole N-H | This is Good for Protocol A. If running Protocol B, this indicates incomplete reaction; add more DMAP. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis. Wiley-Interscience.[13] (Standard reference for Boc stability and cleavage conditions).
-
Lundt, B. F., et al. (1978).[14] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, biproduct formation and evaluation of scavengers.[14] International Journal of Peptide and Protein Research, 12(5), 258-268.[14] (Foundational paper on cation scavenging).
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(16), 5327-5332. (Mechanistic insight into DMAP catalysis for sterically hindered or non-nucleophilic nitrogens).
-
Chakraborti, A. K., et al. (2011).[13] 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity.[13] The Journal of Organic Chemistry, 76(17), 7132-7140. (Alternative green methods for selectivity).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[1][2][3][6][9][13][14][15][16][17] (General stability and reactivity data).
Sources
- 1. reddit.com [reddit.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. xray.uky.edu [xray.uky.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydropyrrolo[2,3-b]indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Note: A Practical Guide to the N-Boc Protection of 5-Methyltryptamine
Abstract
This comprehensive guide details the experimental procedure for the N-Boc protection of 5-methyltryptamine, a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust and reproducible method. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring a thorough understanding of the reaction for effective troubleshooting and optimization.
Introduction: The Strategic Importance of Boc Protection
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The amine functional group, being nucleophilic and basic, often requires masking to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in non-peptide chemistry due to its ease of introduction, general stability to a wide range of reaction conditions, and facile cleavage under acidic conditions.[1][2]
The reaction involves the treatment of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base.[3] The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O, leading to the formation of a stable carbamate.[4][5] This guide provides a detailed, field-proven protocol for the efficient N-Boc protection of 5-methyltryptamine.
Reaction Mechanism and Stoichiometry
The N-Boc protection of 5-methyltryptamine proceeds via a nucleophilic acyl substitution reaction. The primary amine of 5-methyltryptamine acts as the nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[6] This leaving group subsequently decomposes into the innocuous byproducts, carbon dioxide and tert-butanol.[4] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) is recommended to neutralize the protonated amine intermediate, thereby accelerating the reaction.[7][8]
Reaction Scheme:
-
5-Methyltryptamine + (Boc)₂O → N-Boc-5-methyltryptamine + CO₂ + tert-butanol
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 5-Methyltryptamine | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercially Available | |
| Triethylamine (TEA) | Reagent Grade | Commercially Available | Should be freshly distilled. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| 1 M Hydrochloric Acid (HCl) | Commercially Available | For work-up. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | For work-up. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Fume hood
Experimental Protocol
Safety Precautions
-
Di-tert-butyl dicarbonate is a flammable solid and an acute toxicant.[9][10] Handle in a well-ventilated fume hood.[11] Avoid contact with skin, eyes, and clothing.[11]
-
5-Methyltryptamine should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The reaction evolves carbon dioxide gas , so the reaction vessel should not be sealed.[4]
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyltryptamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq). Stir for 5 minutes at room temperature. The TEA acts as a base to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[7][8]
-
Addition of (Boc)₂O: Cool the solution to 0 °C using an ice bath. To the cold, stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes. The starting material (amine) will have a lower Rf value and may streak, while the Boc-protected product will have a higher Rf value and should appear as a well-defined spot. The reaction is considered complete when the starting material spot is no longer visible by TLC.[6]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM). The acidic wash removes excess TEA, and the basic wash removes any unreacted (Boc)₂O and other acidic impurities.[6]
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-5-methyltryptamine.[6]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualization of the Workflow
Experimental Workflow Diagram
Caption: Workflow for the N-Boc protection of 5-methyltryptamine.
Expected Results and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| Incomplete reaction by TLC | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or gently warm to 40°C. |
| Insufficient (Boc)₂O | Add an additional 0.1 eq of (Boc)₂O. | |
| Streaking of starting material on TLC | Amine interacting with silica | Add 1% TEA to the TLC eluent. |
| Low yield after work-up | Product loss during aqueous washes | Ensure proper phase separation. Perform a back-extraction of the aqueous layers with DCM. |
| Product is an oil that won't crystallize | Residual solvent or impurities | Purify by column chromatography. High vacuum may also help remove residual solvents. |
Conclusion
The N-Boc protection of 5-methyltryptamine is a fundamental and highly efficient transformation. The protocol presented here is robust and has been optimized for high yield and purity. By understanding the causality behind each step, from the role of the base to the logic of the work-up procedure, researchers can confidently apply this method in their synthetic endeavors. This self-validating system, grounded in established chemical principles, provides a reliable pathway to a key intermediate for further chemical elaboration.
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
MH Chem. (2019, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Li, P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Moreira, P. F., et al. (2015). Concise Synthesis of N,N-Dimethyltryptamine and 5-Methoxy-N,N-dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2021, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
-
Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
- Sherwood, A. M., et al. (2020).
-
Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
ChemRxiv. (2022, November 26). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
Novachem. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2023002005A1 - Method for preparing a tryptamine derivative.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. carlroth.com [carlroth.com]
- 10. peptide.com [peptide.com]
- 11. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc Protection of 5-Methyltryptamine
Subject: Troubleshooting Regioselectivity & Side Reactions in
Executive Summary & Reaction Landscape
The Challenge:
Protecting the primary amine (
The Chemistry: 5-MT contains two nucleophilic nitrogen atoms:
-
Aliphatic Amine (
): Highly nucleophilic, basic ( ). This is the target. -
Indole Nitrogen (
): Weakly acidic ( ), aromatic. Usually unreactive, but the 5-methyl group (electron-donating) increases the electron density of the ring, slightly enhancing the nucleophilicity of the indole system compared to unsubstituted tryptamine.
The Primary Side Reaction:
Bis-protection (
Visualizing the Reaction Pathways
Figure 1: Reaction landscape showing the target pathway (Green) vs. the bis-protection error (Red) and the remediation loop (Yellow).
Diagnostic Guide: Why did my reaction fail?
Case File #1: The "Double Spot" Anomaly
Symptom: TLC shows two new spots. One is less polar than the expected product.
Diagnosis: You have formed the
-
Excess Reagent: Using >1.5 equivalents of
. -
Catalyst Overkill: The use of DMAP (4-Dimethylaminopyridine) .[1]
-
Technical Note: DMAP forms a reactive
-Boc-pyridinium intermediate. This species is electrophilic enough to acylate the sterically hindered and electron-poor indole nitrogen, which standard usually cannot do efficiently [1, 2].
-
Corrective Action (The "Self-Correction" Protocol):
Do not discard the mixture. The
-
Dissolve the crude mixture in MeOH.
-
Add 2M aqueous NaOH (approx. 2-3 eq).
-
Stir at Room Temperature for 30–60 minutes.
-
Result: The
-Boc group hydrolyzes back to the free indole, while the -Boc remains intact.
Case File #2: Low Yield / Sticky Residue
Symptom: Low conversion of starting material, or difficulty crystallizing the product. Diagnosis: Inefficient deprotonation or phase transfer issues. Root Cause:
-
Solvent Choice: 5-MT is moderately lipophilic but the salt forms are polar. Using pure DCM without a base can be slow.
-
pH Drift: As the amine reacts, the solution becomes acidic (liberating protons), protonating the remaining 5-MT and stopping the reaction.
Corrective Action:
-
Buffer System: Use a biphasic system (
) or add Triethylamine ( ) to scavenge protons.
Comparison of Conditions (Data Table)
| Variable | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Catalytic) |
| Base | |||
| Catalyst | None | None | DMAP |
| Solvent | |||
| Primary Product | Mono-Boc ( | Mixture (Mono + Di) | Di-Boc ( |
| Risk Factor | Low | High (Indole deprotonation) | High (Hyper-acylation) |
| Cleanup | Simple Extraction | Requires Hydrolysis Step | Requires Hydrolysis Step |
Gold Standard Protocol
Objective: Selective synthesis of
Reagents
-
5-Methyltryptamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (
) or Tetrahydrofuran ( ) -
Optional: 1M NaOH (for rescue only)
Step-by-Step Procedure
-
Preparation: Dissolve 5-methyltryptamine (e.g., 1.0 g) in anhydrous DCM (10 mL).
-
Note: If using the hydrochloride salt of 5-MT, increase TEA to 2.5 equiv to neutralize the salt first.
-
-
Base Addition: Add Triethylamine (1.5 equiv) slowly. The solution should be clear.
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add
(1.1 equiv) dissolved in a small amount of DCM dropwise over 10 minutes.-
Why 0°C? Kinetic control favors the primary amine over the indole nitrogen.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Target Spot:
. -
Di-Boc Spot:
(Non-polar).
-
-
Workup (Crucial):
-
Wash the organic layer with 1M Citric Acid or 10% KHSO4 (removes unreacted amine and TEA).
-
Wash with Sat. NaHCO3 (removes byproduct t-butanol/acid).
-
Wash with Brine, dry over
, and concentrate.[2]
-
-
Purification:
-
Usually, the crude is pure enough (>95%).[3]
-
If Di-Boc is observed (>10%), treat the crude residue with 2M NaOH/MeOH for 30 mins, then repeat workup [3].
-
Troubleshooting Logic Flow
Figure 2: Decision tree for handling crude reaction mixtures.
FAQs (Frequently Asked Questions)
Q: Can I use DMAP to speed up the reaction?
A: Avoid it. While DMAP accelerates the reaction, it is the leading cause of
Q: My 5-MT is a hydrochloride salt. Does this change the protocol?
A: Yes. You must add an extra equivalent of base (TEA or DIPEA) to liberate the free amine. If you don't, the amine remains protonated (
Q: I accidentally made the Di-Boc compound. Is it ruined?
A: No. The
Q: Does the 5-methyl group make the indole more reactive than normal tryptamine?
A: Slightly. The methyl group is an electron donor (inductive effect). This increases the electron density of the indole ring, making the nitrogen marginally more nucleophilic than in unsubstituted tryptamine. However, steric hindrance at the
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for amine protection stability and conditions).
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[4][5] The Journal of Organic Chemistry, 65(20), 6368–6380.
-
Draughn, J. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[6] RSC Advances, 10, 24017-24026.[7] (Discusses selective deprotection strategies).
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[5] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Demonstrates that catalysts like DMAP are often unnecessary for aliphatic amines).
-
Davidsen, S. K., et al. (1993). N-(Indole-2-carbonyl) amino acids: A new class of potent, selective, and orally active CCK-A agonists. Journal of Medicinal Chemistry, 36(1), 42-54. (Contains experimental details on indole handling and protection).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. reddit.com [reddit.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xray.uky.edu [xray.uky.edu]
Challenges in scaling up Boc-5-methyltryptamine synthesis
Technical Support Center: Scalable Synthesis of N-Boc-5-Methyltryptamine
Current Status: Operational Ticket ID: SC-5MT-BOC-001 Assigned Specialist: Senior Process Chemist
Executive Summary
Scaling up the synthesis of N-Boc-5-methyltryptamine presents a dichotomy: the chemistry is theoretically simple, but physically unforgiving. The primary failure modes at scale (>100g) are not usually bond formation, but rather thermal runaway during reduction , incomplete conversion due to aggregation , and the notorious "oiling out" of the final Boc-protected carbamate, which resists crystallization.
This guide prioritizes the Nitroalkene Route (via 5-methylindole) over the Grandberg/Fischer synthesis for scale-up. While the Fischer route appears shorter, the instability of the required aldehyde precursors (e.g., 4-chlorobutanal) creates impurity profiles that are difficult to purge without column chromatography.
Module 1: Strategic Route Selection
For scale-up, we recommend Route A (Nitroalkene) . It offers crystalline intermediates and avoids the unstable aliphatic aldehydes required for Route B.
Figure 1: Comparison of Synthetic Pathways. Route A provides crystalline checkpoints (Aldehyde, Nitrovinyl) that allow impurity purging before the final steps.
Module 2: Critical Process Parameters (CPP)
Step 1: The Reduction (Nitroalkene → Amine)
The most hazardous step. The nitrovinyl group is reducible, but the reaction is highly exothermic.
| Parameter | Recommendation | Scientific Rationale |
| Reagent | LiAlH₄ (LAH) (Pellets preferred over powder) | H₂/Pd-C often fails to fully reduce the indole double bond or stalls at the hydroxylamine intermediate. LAH is aggressive but reliable. |
| Solvent | THF (Anhydrous) | Diethyl ether is too volatile for the exotherm. THF allows reflux control (~66°C). |
| Addition Mode | Solid-to-Liquid (Inverse) | Add the nitroalkene solid to the LAH slurry in portions. Adding LAH to the nitroalkene can cause local hotspots and polymerization. |
| Quench | Fieser Method (1:1:3) | Use |
Step 2: Boc Protection (Amine → N-Boc)
The step where yield is lost to "oiling out".
-
Stoichiometry: Use 1.1 equivalents of Boc₂O. Excess Boc₂O is difficult to remove without chromatography.
-
Base: Use Triethylamine (TEA) or DIPEA in DCM or THF. Avoid aqueous bases (Schotten-Baumann) if you want to avoid an extraction emulsion nightmare.
-
Temperature: 0°C addition, warm to RT. Warning: Gas evolution (CO₂) will occur. Ensure reactor venting is sized correctly.
Module 3: Troubleshooting & FAQs
Category A: Reaction Failures
Q: My reduction (Step 3) stalled. I see a spot on TLC that isn't starting material or product.
-
Diagnosis: You likely formed the hydroxylamine intermediate . This occurs if the hydride source is old or if the reaction temperature was too low.
-
Fix: Reflux the mixture for an additional 4 hours. If using H₂/Pd, spike with fresh catalyst and increase pressure to 50 psi.
Q: During Boc protection, the reaction turned dark pink/brown.
-
Diagnosis: Indole oxidation. 5-substituted indoles are electron-rich and prone to oxidation by air, especially in basic solution.
-
Fix:
-
Degas your solvents (sparge with N₂ for 15 mins).
-
Add a pinch of sodium dithionite or run strictly under Argon.
-
Note: The color is often superficial and removed during crystallization.
-
Category B: Purification (The "Oiling Out" Problem)
Q: After workup, my N-Boc-5-methyltryptamine is a viscous yellow oil. It won't solidify.
-
The Science: Boc-tryptamines exist as rotamers (restricted rotation around the carbamate N-C bond), which disrupts crystal lattice formation. They also hold onto solvent tenaciously.
-
The Protocol (Crystallization Rescue):
-
Solvent Swap: Evaporate the reaction solvent (DCM/THF) completely. High vacuum for 2 hours is mandatory to remove trace solvent which acts as a plasticizer.
-
Dissolution: Dissolve the oil in a minimum amount of warm MTBE (Methyl tert-butyl ether) or Ethyl Acetate (approx 2-3 mL per gram).
-
Anti-solvent: Slowly add warm Heptane (or Hexanes) until the solution turns slightly cloudy (turbidity point).
-
Seeding: Critical Step. If you have no seed crystal, scratch the glass side vigorously with a glass rod.
-
Cooling: Do not put it immediately in the freezer. Let it sit at RT for 4 hours, then 4°C overnight. Rapid cooling traps impurities and results in oil.
Figure 2: Crystallization Workflow for N-Boc-Tryptamines.
Module 4: Safety & Stability
-
Thermal Stability: Boc-5-methyltryptamine is stable at room temperature but degrades >150°C (Boc thermolysis).
-
Storage: Store at -20°C. Indoles will slowly auto-oxidize to colored quinoidal species if left in light/air.
-
Toxicity: Treat 5-methyltryptamine precursors as potent serotonergic agents. Use full PPE (respirator/gloves) to prevent inhalation of dusts.
References
-
Grandberg Synthesis & Scale-up
- Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine.
- Source: Organic Process Research & Development
-
[Link]
- Context: Validates the difficulty of aldehyde precursors and suggests altern
-
Fischer Indole Mechanism & Failures
- Why Do Some Fischer Indoliz
- Source: Journal of Organic Chemistry (via NCBI)
-
[Link]
- Context: Explains the electronic limitations (electron-donating groups)
-
Boc Protection & Flow Chemistry
- High-Temperature Boc Deprotection in Flow and Its Applic
- Source: Organic Process Research & Development
-
[Link]
- Context: Provides thermodynamic d
-
Purification of Tryptamine Derivatives
- Synthesis and Characterization of 5-MeO-DMT Succin
- Source: ACS Omega
-
[Link]
- Context: Detailed protocols for crystallizing oily tryptamine derivatives without chrom
Technical Support Center: A Troubleshooting Guide for Indole Boc Protection
Welcome to the technical support center for the Boc protection of indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common yet sometimes finicky synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reaction conditions. The indole nucleus is a cornerstone in many natural products and pharmaceuticals, making its selective protection a critical step in complex synthetic routes.[1][2] This guide is structured to address specific issues you may face in the lab, offering practical solutions grounded in mechanistic understanding.
Section 1: Core Troubleshooting Guide - Q&A Format
This section directly addresses common problems encountered during the Boc protection of indoles. Each question is followed by a detailed explanation of potential causes and a range of actionable solutions.
Question 1: My indole Boc protection is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
Answer:
An incomplete reaction is one of the most frequent issues in indole Boc protection, primarily stemming from the reduced nucleophilicity of the indole nitrogen compared to aliphatic amines. The lone pair of electrons on the indole nitrogen is delocalized within the aromatic system, making it a weaker nucleophile. Several factors can be at play:
-
Insufficiently Basic Conditions: The pKa of the indole N-H is approximately 17. While Boc anhydride ((Boc)₂O) is a potent acylating agent, deprotonation of the indole nitrogen is often necessary to enhance its nucleophilicity for a successful reaction.
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the Boc anhydride to the nitrogen atom.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Solvents that do not adequately dissolve the indole starting material or the reagents can lead to poor reaction kinetics.
Troubleshooting Strategies:
-
Choice of Base and Catalyst:
-
For Unsubstituted or Electron-Rich Indoles: A common and effective method is the use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3] DMAP reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, which is then readily attacked by the indole nitrogen.
-
For Electron-Deficient or Sterically Hindered Indoles: Stronger bases are often required. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, generating the highly nucleophilic indolide anion. This method is highly effective but requires anhydrous conditions as NaH reacts violently with water.
-
| Reagent Combination | Indole Type | Typical Conditions | Key Considerations |
| (Boc)₂O, DMAP (cat.), TEA | Unsubstituted, Electron-rich | CH₂Cl₂, THF, or MeCN, rt, 2-12 h | DMAP can accelerate the reaction but may also promote side reactions if not used catalytically.[4] |
| (Boc)₂O, NaH | Electron-deficient, Sterically hindered | Anhydrous THF or DMF, 0 °C to rt, 1-4 h | Requires strict anhydrous conditions. NaH is highly reactive. |
| (Boc)₂O, ZnCl₂ | Broad applicability | CH₂Cl₂, rt, ~20 min | A mild Lewis acid catalyst that can accelerate the reaction significantly.[5] |
-
Solvent Optimization:
-
Aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are generally good choices as they effectively dissolve both the indole and the reagents.
-
For reactions using NaH, anhydrous THF or DMF is essential.
-
-
Reaction Temperature and Time:
-
If a reaction is sluggish at room temperature, gentle heating (40-50 °C) can sometimes increase the rate. However, be cautious, as this can also promote side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a second portion of the base or Boc anhydride.
-
Question 2: I'm observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
Answer:
Side reactions in indole Boc protection can lead to complex product mixtures and purification challenges. The nature of the byproducts often depends on the reaction conditions and the substrate.
-
N,N-di-Boc Formation: While less common with indoles due to steric hindrance, over-acylation can occur, especially with highly reactive indoles or prolonged reaction times with a large excess of Boc anhydride.
-
C-Acylation: The indole ring is susceptible to electrophilic attack at the C3 position. Under certain conditions, particularly with Lewis acid catalysis, C-acylation can compete with N-acylation.
-
Decomposition of Starting Material or Product: Some substituted indoles can be sensitive to strongly basic or acidic conditions, leading to decomposition.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a modest excess of Boc anhydride (typically 1.1 to 1.5 equivalents) to minimize di-Boc formation.
-
Optimize Catalyst Loading: When using DMAP, ensure it is used in catalytic amounts (typically 0.05 to 0.2 equivalents). Higher loadings can increase the rate of side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting material is consumed, quench the reaction to prevent further reactions of the product.
-
Consider Milder Conditions: If side reactions are a significant issue, explore milder protection methods. For example, using zinc chloride (ZnCl₂) as a catalyst can provide a rapid and clean reaction with minimal byproducts.[5]
Question 3: My Boc-protected indole is proving difficult to purify. What are the best strategies for purification?
Answer:
Purification of N-Boc-indoles can be challenging due to the presence of unreacted starting materials, excess Boc anhydride and its byproducts (such as tert-butanol and CO₂), and other reaction-derived impurities.
Purification Strategies:
-
Work-up Procedure:
-
After the reaction is complete, quench any remaining Boc anhydride by adding a small amount of water or a primary amine like piperidine.
-
Perform an aqueous work-up to remove water-soluble impurities. A wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities like TEA and DMAP. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.
-
-
Flash Column Chromatography: This is the most common method for purifying N-Boc-indoles.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system should be determined by TLC, aiming for an Rf value of ~0.3 for the desired product.[1]
-
-
Recrystallization: If the N-Boc-indole is a solid, recrystallization can be a highly effective method for obtaining a pure product.
-
Common solvent systems for recrystallization of Boc-protected indoles include mixtures of hexanes/ethyl acetate, methanol/water, or ethanol/water.[6] The goal is to find a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Section 2: Experimental Protocols
Here, we provide detailed, step-by-step protocols for common and alternative Boc protection methods for indoles.
Protocol 1: Standard Boc Protection using (Boc)₂O and DMAP/TEA
This protocol is suitable for most unsubstituted and electron-rich indoles.
-
Dissolve the indole (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂, THF, or MeCN) to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (TEA) (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) to the mixture.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Perform an aqueous work-up: Dilute the mixture with the reaction solvent, wash with 1M HCl, then with saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Protection of Challenging Indoles using NaH
This protocol is effective for electron-deficient or sterically hindered indoles.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv.).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the indole (1.0 equiv.) in the same anhydrous solvent. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen evolution will be observed).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Mechanism and Logic Visualized
Understanding the underlying mechanisms is key to effective troubleshooting.
DMAP-Catalyzed Boc Protection of Indole
Caption: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with (Boc)₂O.
Troubleshooting Workflow for Incomplete Reaction
Caption: A logical workflow for diagnosing and solving incomplete indole Boc protection reactions.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I perform a Boc protection on an indole with a free carboxylic acid group? A: It is challenging. The carboxylic acid can be deprotonated by the base, competing with the indole N-H. It is highly recommended to protect the carboxylic acid first, for example, as a methyl or ethyl ester.
-
Q2: My reaction is complete, but I am having trouble removing the excess (Boc)₂O during work-up. A: Excess (Boc)₂O can be quenched by adding a small amount of a nucleophilic amine like piperidine or N,N-dimethylethylenediamine to the reaction mixture and stirring for 30 minutes before the aqueous work-up. These will react with the remaining anhydride to form water-soluble carbamates.
-
Q3: Is it possible to selectively protect one indole nitrogen in a molecule containing two indole moieties? A: Selective mono-protection can be difficult and often results in a mixture of mono- and di-protected products. The outcome depends on the steric and electronic environment of each indole. Careful control of stoichiometry (using ≤1 equivalent of (Boc)₂O) and slow addition of the reagent at low temperature can favor mono-protection. Chromatographic separation is almost always necessary.
-
Q4: I have an electron-withdrawing group on my indole (e.g., a nitro group). Why is the reaction so difficult? A: Electron-withdrawing groups significantly decrease the electron density of the indole ring system, further reducing the nucleophilicity of the indole nitrogen. For such substrates, using a strong base like NaH to generate the indolide anion is often the most effective strategy.[7]
-
Q5: Can I remove the Boc group under basic conditions? A: The Boc group is generally stable to a wide range of basic conditions. However, it can be cleaved under certain strong basic conditions or with specific reagents like NaOMe in methanol, particularly from N-Boc protected indoles and pyrroles.[8] Standard deprotection involves acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2021). Indole N‐Boc deprotection method development. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]
-
Academia.edu. (n.d.). Zinc chloride promoted efficient and facile BOC protection of amines. Retrieved February 7, 2026, from [Link]
-
ARKAT USA, Inc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved February 7, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Strychnine total synthesis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved February 7, 2026, from [Link]
-
NIH. (n.d.). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Retrieved February 7, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved February 7, 2026, from [Link]
Sources
Removal of unreacted di-tert-butyl dicarbonate from reaction mixture
Technical Support Center: Removal of Di-tert-butyl dicarbonate ( )
Case ID: CHE-PROT-001 Status: Active Severity: High (Safety & Purity Critical) Assigned Specialist: Senior Application Scientist
Executive Summary & Safety Directive
The Problem: Unreacted di-tert-butyl dicarbonate (
The Danger:
-
Inhalation Hazard:
is classified as Fatal if Inhaled (H330) [1].[1][2][3] It has high vapor pressure and acute toxicity.[3] -
Thermal Instability: Attempting to remove
via high-temperature distillation (> ) can lead to rapid decomposition, gas evolution ( , isobutylene), and potential vessel rupture [2].
The Solution: Chemical scavenging is superior to physical separation. By converting lipophilic
Method Selection Matrix
Do not guess. Use this logic tree to select the correct protocol for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate
Detailed Protocols
Method A: The DMAPA Quench (Industry Standard)
Best for: Robust substrates, large-scale reactions (>5g).
Mechanism: N,N-Dimethyl-1,3-propanediamine (DMAPA) reacts rapidly with
Reagents:
-
N,N-Dimethyl-1,3-propanediamine (DMAPA)
-
1M HCl or 10% Citric Acid
Protocol:
-
Check Reaction: Ensure primary reaction is complete via TLC/LCMS.
-
Add Scavenger: Add DMAPA (0.5 - 1.0 equiv relative to excess
) directly to the reaction mixture.-
Note: If excess
is unknown, assume 20 mol% of starting material.
-
-
Stir: Stir at room temperature for 15–30 minutes .
-
Monitor: TLC should show the disappearance of the
spot (stains with or Iodine). -
Workup:
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Method B: The Imidazole Method (Mild Alternative)
Best for: Substrates sensitive to strong aliphatic amines but stable to mild acid washes [3].
Mechanism: Imidazole reacts with
Protocol:
-
Add Imidazole (3.0 equiv relative to excess
) to the reaction mixture. -
Stir for 30–60 minutes at room temperature.
-
Dilute with EtOAc.
-
Wash with 0.5M HCl (cold). The
-Boc-imidazole and excess imidazole are removed in the aqueous phase.
Method C: The Glycine Method (Acid-Sensitive)
Best for: Acid-sensitive products (e.g., acetals, silyl ethers) where HCl washes must be avoided [4].
Mechanism: Glycine reacts with
Protocol:
-
Prepare a saturated aqueous solution of
containing Glycine (3–5 equiv relative to excess ) . -
Add this aqueous mixture to your organic reaction mixture (biphasic stir).
-
Stir vigorously for 2–4 hours (slower than DMAPA due to biphasic nature).
-
Separate Layers:
-
The aqueous layer (pH > 8) retains the
-Boc-glycine and excess glycine. -
The organic layer contains your pure, acid-sensitive product.
-
-
Wash organic layer with water/brine and dry.
Method D: Solid-Supported Scavenging
Best for: High-throughput chemistry, small scales (<100mg), or when aqueous workup causes emulsions. Reagent: Trisamine resin (polymer-supported primary amine) or Amino-functionalized Silica.
Protocol:
-
Add Trisamine resin (3–4 equiv relative to excess
) to the reaction vial. -
Shake or stir (do not magnetic stir if using fragile polymer beads; use an orbital shaker) for 2–4 hours .
-
Filter: Pass the mixture through a frit or cotton plug.
-
Rinse: Wash the resin with solvent (MeOH/DCM) to recover entrained product.
-
Concentrate: Evaporate solvent. No extraction required.
Comparison of Methods
| Feature | Method A: DMAPA | Method B: Imidazole | Method C: Glycine | Method D: Solid Phase |
| Speed | Fast (15 min) | Medium (30-60 min) | Slow (2-4 hrs) | Slow (2-4 hrs) |
| Cost | Low | Low | Very Low | High |
| Acid Wash Required? | Yes | Yes | No | No |
| Scale Suitability | Multi-gram/Kg | Gram | Gram | Milligram |
| Removal Mechanism | Acid Extraction | Acid Extraction | Base Extraction | Filtration |
Troubleshooting & FAQs
Q: I used Method A (DMAPA), but I still see a trace of
-
A: The wash was likely insufficient. The Boc-DMAPA urea is bulky. Ensure you shake the separatory funnel vigorously during the HCl wash. If the problem persists, increase the initial charge of DMAPA to 1.5 equivalents and extend stirring time.
Q: My product is an amine. Won't the HCl wash in Method A extract my product too?
-
A: Yes. If your product is a basic amine, you cannot use Method A or B directly.
-
Solution: Use Method D (Solid Phase).
-
Alternative: Use Method A, but instead of washing with acid, use column chromatography. The Boc-DMAPA urea is extremely polar and will stay on the baseline, making separation from your amine product much easier than separating
itself.
-
Q: Can I just put the reaction on the rotovap at
-
A: Do not rely on this. While
boils/sublimes, it also decomposes. Heating old, concentrated peroxide-containing ether/THF solutions of is a safety risk. Furthermore, tends to sublime into the rotovap condenser, contaminating subsequent reactions.
Q: I have a large-scale reaction (1 kg). Any thermal concerns?
-
A: Yes. The reaction of amines with
is exothermic. Adding DMAPA to a large excess of will generate heat. Add DMAPA slowly (dropwise) and monitor internal temperature.
References
-
Carl Roth GmbH. (2024).[2] Safety Data Sheet: Di-tert-butyl dicarbonate.[1][2][3][8] Retrieved from [Link]
-
Kagan, H. B. (2009). Di-tert-butyl Dicarbonate.[1][2][3][6][8][9][10][11] Encyclopedia of Reagents for Organic Synthesis.
-
Sheppard, R. C. (2007).[6] Amino Acids, Peptides and Proteins.[12] Royal Society of Chemistry. (Contextual citation for glycine scavenging in peptide synthesis).
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. fishersci.com [fishersci.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Stability of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Welcome to the technical support resource for tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate (also known as Boc-5-Me-tryptamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and experimenting with this compound. The stability of this molecule is paramount for obtaining reliable and reproducible experimental results. This document outlines the key factors influencing its stability and provides practical guidance to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
The stability of this compound is predominantly governed by two key structural motifs: the tert-butoxycarbonyl (Boc) protecting group and the indole ring .
-
The Boc Group: The tert-butyl carbamate functional group is notoriously labile under acidic conditions.[1][2] The presence of an acid catalyst promotes the cleavage of the Boc group, yielding the free amine (5-methyltryptamine), carbon dioxide, and isobutylene.[1] This is the most common degradation pathway encountered during storage, formulation, and analysis.
-
The Indole Ring: The indole nucleus, while generally stable, can be susceptible to oxidation, particularly if exposed to air, light, and certain metal ions over prolonged periods. This can lead to the formation of colored impurities.
Q2: How does pH impact the stability of the molecule?
The pH of the solvent system is a critical factor determining the compound's stability.
-
Acidic pH (pH < 6): The compound is unstable and will readily undergo hydrolysis of the carbamate bond to cleave the Boc group.[1][2] The rate of this degradation is dependent on the acid strength and temperature. Even mild acids should be avoided for long-term storage.[1]
-
Neutral pH (pH ~7): The compound is generally stable at neutral pH.[1] For maximum stability in aqueous-containing solutions, buffering at a neutral pH is recommended.
-
Basic pH (pH > 8): The Boc group is generally stable to most basic conditions, making it a suitable protecting group in the presence of non-nucleophilic bases.[1][2]
Q3: What is the effect of temperature on the stability of this compound?
Elevated temperatures can induce thermal degradation of the Boc group. Thermal deprotection can occur, particularly at temperatures above 85-90°C.[1] For routine storage and handling, it is advisable to keep the compound at controlled room temperature or refrigerated, especially when in solution.
Q4: How does the choice of solvent (protic vs. aprotic) affect the stability?
The type of solvent can influence the rate and pathway of degradation.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can participate in hydrogen bonding and can act as a source of protons.[3] In the presence of any acidic impurities, these solvents can facilitate the acid-catalyzed hydrolysis of the Boc group.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile do not have O-H or N-H bonds and are therefore not hydrogen bond donors.[3] These are generally better choices for dissolving and storing the compound, as they are less likely to promote hydrolysis of the Boc group. However, the purity of the solvent is crucial, as acidic impurities can still lead to degradation.
Troubleshooting Guide
Issue: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in methanol for a few days. What could this be?
Probable Cause: This is a classic sign of Boc group cleavage. The resulting free amine, 5-methyltryptamine, is significantly more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column. The acidic nature of some grades of methanol or dissolved CO2 forming carbonic acid can be sufficient to catalyze this degradation over time.
Solution:
-
Re-analyze the sample by LC-MS to confirm the mass of the new peak corresponds to 5-methyltryptamine.
-
Prepare fresh solutions for your experiments whenever possible.
-
If short-term storage in solution is necessary, use a high-purity aprotic solvent like acetonitrile or DMSO.
-
For longer-term storage, store the compound as a solid at low temperature and protected from light and moisture.
Issue: My compound appears to be degrading in the acidic mobile phase of my HPLC method.
Probable Cause: The use of strong acids like trifluoroacetic acid (TFA) or formic acid in the mobile phase, common for achieving good peak shape in HPLC, can cause on-column degradation of the Boc-protected compound.
Solution:
-
Reduce the acid concentration in your mobile phase to the minimum required for acceptable chromatography.
-
Consider using a buffered mobile phase at a pH between 6 and 7.
-
If possible, switch to a less acidic modifier.
-
Keep the autosampler temperature low (e.g., 4°C) to minimize degradation while samples are waiting for injection.
Issue: I am trying to perform a reaction with the indole nitrogen, but I am getting low yields and a complex mixture of products.
Probable Cause: While the Boc group is on the ethylamine side chain, certain reaction conditions intended to modify the indole ring might inadvertently cleave the Boc group, leading to side reactions with the newly formed primary amine.
Solution:
-
Review your reaction conditions. Avoid strongly acidic reagents.
-
If acidic conditions are unavoidable, consider a more acid-stable protecting group for the amine if your synthetic route allows.
-
Ensure your starting material is pure and free of any deprotected amine before starting the reaction.
Issue: The solid material has developed a yellowish or brownish tint over time.
Probable Cause: This is likely due to the slow oxidation of the indole ring. Exposure to air and light can accelerate this process.
Solution:
-
Store the solid compound in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Protect the container from light by using an amber vial or storing it in the dark.
-
For long-term storage, keep the material at or below 4°C.
Summary of Stability Data
| Condition | Solvent/Environment | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 6) | Unstable | Acid-catalyzed cleavage of Boc group |
| Neutral (pH ~7) | Generally Stable | Minimal degradation expected | |
| Basic (pH > 8) | Generally Stable | Minimal degradation expected | |
| Temperature | ≤ 25°C | Stable | Minimal degradation expected |
| > 85°C | Unstable | Thermal cleavage of Boc group | |
| Solvent Type | Polar Protic (e.g., Methanol, Water) | Potentially Unstable | Solvent-mediated Boc cleavage |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Generally Stable | Dependent on solvent purity | |
| Storage | Solid, protected from light and air | Stable | Minimal degradation expected |
| In solution | Stability is solvent and time-dependent | Prone to degradation |
Experimental Protocols
Protocol: Short-Term Stability Assessment by HPLC
This protocol outlines a basic experiment to assess the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., methanol, acetonitrile, DMSO)
- HPLC system with UV detector
- Appropriate HPLC column (e.g., C18)
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
- Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C).
- Time-Point Analysis: At specified time intervals (e.g., 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and inject it into the HPLC.
- Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage remaining versus time to determine the degradation rate.
Workflow for Stability Assessment
Caption: Workflow for assessing compound stability over time.
Primary Degradation Pathway
Sources
Technical Support Center: Peptide Synthesis & Purification
Topic: Troubleshooting tert-Butylation Side Reactions during Boc Deprotection
Diagnostic Hub: Is this your problem?
Symptom: You have performed a Boc deprotection (typically using TFA) and your Mass Spectrometry (ESI-MS or MALDI-TOF) analysis shows a mass shift relative to your expected product.
Quick Triage Guide:
| Observed Mass Shift ( | Diagnosis | Probability of tert-Butylation | Action Required |
| +56 Da | Alkylation (tert-butylation) | HIGH | See Protocol B below immediately. |
| +100 Da | Incomplete Boc Removal | Low | Re-treat with TFA (insufficient time/acid). |
| +16 Da | Oxidation (Met/Trp) | N/A | Check solvent purity/degas solvents. |
| +112 Da | Double tert-butylation | HIGH | Severe scavenging failure. See Protocol B . |
The "Fingerprint" of tert-Butylation: If your peptide contains Tryptophan (Trp) , Tyrosine (Tyr) , Methionine (Met) , or Cysteine (Cys) and you see a +56 Da adduct, the tert-butyl cation generated during deprotection has attacked the side chain rather than being quenched by the scavenger.
Mechanistic Deep Dive: The "Cation Sponge" Theory
To prevent this side reaction, you must understand the "Invisible War" occurring in your reaction vessel. When TFA cleaves the Boc group, it does not just "disappear." It generates a highly reactive electrophile: the tert-butyl cation (
If you do not provide a "sponge" (scavenger) that is more nucleophilic than your peptide's side chains, the cation will attack your peptide.
Figure 1: The competition kinetics between the scavenger and the peptide side chains for the reactive tert-butyl cation.
Scavenger Selection Guide
Do not use a "one size fits all" approach. Select your cocktail based on the amino acid sequence.
| Risk Level | Sensitive Residues Present | Recommended Cocktail | Composition (v/v) |
| Low | Ala, Gly, Leu, Val, Phe, Lys | Standard Cocktail | TFA (95%) / TIS (2.5%) / H |
| Medium | Tyr, Ser, Thr | Cocktail B | TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) |
| High | Trp, Met, Cys | Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) |
| Specific | Met (High Oxidation Risk) | Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / H |
Key Component Functions:
-
TIS/TES (Silanes): Reduce carbocations to inert hydrocarbons.
-
EDT (Ethanedithiol): Critical for protecting Trp and Cys . Warning: Stench.
-
Water: Hydrolyzes cations; essential for preventing polymerization.
-
Thioanisole: Accelerates removal of Pbf/Pmc groups (Arg) and protects Met/Trp.
Experimental Protocols
Protocol A: Standard Deprotection (Low Risk)
Use for peptides without Trp, Met, or Cys.
-
Prepare mixture: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H
O . -
Add 10 mL cocktail per 1 g of resin-bound peptide.
-
Shake at room temperature for 2–3 hours.
-
Precipitate in cold diethyl ether.
Protocol B: "Reagent K" Deprotection (High Risk)
Mandatory for peptides containing Tryptophan (to prevent indole alkylation) or Methionine.
Reagents:
-
TFA (Trifluoroacetic acid)[1]
-
Phenol (Crystalline or liquefied)
-
Water (HPLC grade)
-
EDT (1,2-Ethanedithiol)[3]
Procedure:
-
Preparation: In a fume hood, combine reagents in the following ratio (v/v):
-
Cooling: Pre-cool the cocktail to 0°C (ice bath) before adding to the resin. This slows the kinetic rate of the side reaction initially.
-
Incubation: Add to resin. Allow to warm to room temperature naturally. Shake for 2.5 to 3 hours.
-
Note: If Arginine (Arg) is present with Pbf protecting groups, ensure reaction runs at least 2.5 hours.[4]
-
-
Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.
-
Wash: Centrifuge, decant ether, and wash the pellet 2x with fresh ether to remove the phenol and scavengers.
Frequently Asked Questions (FAQs)
Q1: I already have a +56 Da peak on my Tryptophan-containing peptide. Can I reverse it?
A: Generally, no . The alkylation of the indole ring (usually at the
Q2: Why does Methionine show a +56 Da shift?
A: The tert-butyl cation attacks the sulfur atom in the Methionine side chain, forming a sulfonium salt (
Q3: Can I use Triethylsilane (TES) instead of TIS? A: Yes. TES is often more reactive than TIS due to less steric hindrance, making it a slightly better scavenger for bulky cations, but TIS is standard. They are interchangeable in most "Standard" cocktails.
Q4: My lab bans EDT due to the smell. What is the alternative for Trp peptides? A: You can substitute EDT with DODT (3,6-dioxa-1,8-octanedithiol) . It has a significantly lower vapor pressure (less smell) but possesses similar scavenging properties for Cys and Trp protection.
References
-
BenchChem. Scavengers for Boc deprotection to prevent side reactions.[5] (Accessed 2026). Link
-
Sigma-Aldrich. Boc Resin Cleavage Protocol and Scavenger Selection. (Accessed 2026). Link
-
Lundt, B. F., et al. Reagent K: A Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues.[3] Int. J. Pept. Protein Res.[3] (Cited via Peptide.com). Link
-
Common Organic Chemistry. Boc Deprotection Mechanism and Side Reactions.[1][2][5] (Accessed 2026). Link
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (Accessed 2026). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc and Cbz Strategies for 5-Methyltryptamine
In the intricate world of multi-step organic synthesis, particularly in the development of pharmacologically active compounds, the judicious selection of protecting groups is a critical determinant of success. For tryptamine derivatives, which are foundational scaffolds for numerous therapeutic agents, the protection of the primary amine is a frequently encountered and pivotal step. This guide provides an in-depth, objective comparison of two of the most widely employed amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 5-methyltryptamine. This analysis is grounded in established chemical principles and supported by experimental data to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.
The Imperative of Amine Protection in Tryptamine Synthesis
The primary amine of 5-methyltryptamine is a nucleophilic center that can readily participate in a variety of desired and undesired reactions. In a synthetic route, it is often necessary to prevent this amine from reacting with electrophilic reagents intended for other parts of the molecule. An ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule. The choice between Boc and Cbz protection hinges on a careful consideration of the overall synthetic strategy, including the nature of subsequent reaction steps and the presence of other functional groups.
The Contenders: Boc and Cbz Protecting Groups
The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of introduction and its acid-lability, allowing for straightforward deprotection.[1] Conversely, the benzyloxycarbonyl (Cbz) group offers robustness towards acidic and basic conditions, with its removal typically achieved through catalytic hydrogenolysis.[2] The selection between these two stalwarts of protecting group chemistry is therefore a decision with significant implications for the efficiency and outcome of a synthesis.
Experimental Showdown: Boc vs. Cbz Protection of 5-Methyltryptamine
Data Presentation: A Comparative Overview
| Feature | Boc Protection | Cbz Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Base | Triethylamine (TEA), NaOH, NaHCO₃ | NaHCO₃, Na₂CO₃, TEA |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Water | Dioxane/Water, THF/Water, DCM |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Workup | Aqueous extraction | Aqueous extraction |
| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization |
| Reported Yield | Generally high (quantitative in some cases for similar substrates)[3] | High (e.g., 90% for a similar substrate)[2] |
| Deprotection | Acidic conditions (e.g., TFA, HCl)[1] | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[2] |
Experimental Protocols
This protocol is a representative procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
5-Methyltryptamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methyltryptamine (1.0 eq) in the chosen organic solvent (DCM or THF).
-
Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-5-methyltryptamine.
This protocol outlines a standard procedure for the N-Cbz protection of an amine using benzyl chloroformate under Schotten-Baumann conditions.[2]
Materials:
-
5-Methyltryptamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methyltryptamine (1.0 eq) in a mixture of dioxane (or THF) and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-5-methyltryptamine.
Mechanistic Insights and Strategic Considerations
The choice between Boc and Cbz protection extends beyond the reaction conditions and yield; it is a strategic decision that impacts the entire synthetic route.
The Boc Route: Mild Protection, Acidic Deprotection
The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc-anhydride, with the assistance of a base to neutralize the resulting carboxylic acid. The deprotection is typically achieved under acidic conditions, where the carbamate is protonated, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.
Advantages of Boc Protection:
-
High Yields: Boc protection reactions are known for their high efficiency and often proceed to completion, leading to excellent yields.
-
Mild Reaction Conditions: The protection step is typically carried out under mild, often ambient, conditions.
-
Orthogonality: The Boc group is stable to a wide range of reagents, including bases, nucleophiles, and reducing agents, making it orthogonal to many other protecting groups.[4]
Disadvantages of Boc Protection:
-
Acid-Labile: The primary drawback is its sensitivity to acid. If the synthetic route requires acidic conditions for other transformations, the Boc group may be prematurely cleaved.
-
Potential for Side Reactions during Deprotection: The formation of the tert-butyl cation during deprotection can lead to side reactions, such as alkylation of sensitive functional groups, if not properly scavenged.
The Cbz Route: Robust Protection, Reductive Deprotection
Cbz protection proceeds via the nucleophilic attack of the amine on the acyl chloride of benzyl chloroformate. The deprotection is most commonly and mildly achieved by catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.
Advantages of Cbz Protection:
-
Stability: The Cbz group is stable to both acidic and basic conditions, providing a wider window of compatibility for subsequent reactions.[5]
-
Mild Deprotection: Catalytic hydrogenolysis is a very mild deprotection method that proceeds at neutral pH, preserving many sensitive functional groups.[2]
-
Crystallinity: Cbz-protected compounds are often crystalline, which can facilitate purification by recrystallization.
Disadvantages of Cbz Protection:
-
Incompatibility with Reducible Groups: The primary limitation is the incompatibility of the deprotection step with other reducible functional groups, such as alkenes, alkynes, and some aromatic systems.
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other catalyst inhibitors.
-
Safety: The use of hydrogen gas requires appropriate safety precautions and specialized equipment.
Visualizing the Workflow
Caption: A comparative workflow for Boc and Cbz protection of 5-methyltryptamine.
Conclusion and Recommendations
Both Boc and Cbz protecting groups are highly effective for the protection of the primary amine of 5-methyltryptamine, with both methods generally affording high yields. The ultimate choice between the two should be guided by the overall synthetic strategy.
-
Choose Boc protection when:
-
The subsequent reaction steps are performed under basic or neutral conditions.
-
A simple and rapid deprotection with acid is desired.
-
Orthogonality to base-labile protecting groups is required.
-
-
Choose Cbz protection when:
-
The synthetic route involves acidic or strongly basic conditions under which a Boc group would be unstable.
-
The molecule contains other acid-sensitive functional groups.
-
A very mild, neutral deprotection is necessary to preserve the integrity of a complex molecule.
-
By carefully considering these factors, researchers can select the most appropriate protecting group strategy to streamline their synthesis, maximize yields, and ultimately achieve their synthetic goals with greater efficiency.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- McCallum, F. B., et al. (2021). Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. RSC Advances, 11(1), 1-5.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
ResearchGate. (2015). Concise Synthesis of N,N-Dimethyltryptamine and 5-Methoxy-N,N-dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide: N-Boc- vs. N-Fmoc-5-methyltryptamine in Solid-Phase Synthesis
Executive Summary
The strategic selection of an amine protecting group is a critical decision point in the solid-phase synthesis of complex molecules, particularly when incorporating moieties like 5-methyltryptamine, which possesses a nucleophilic indole ring. This guide provides an in-depth, objective comparison of the two dominant orthogonal protection strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to 5-methyltryptamine. We will dissect the mechanistic underpinnings, practical advantages, and potential pitfalls of each approach, supported by experimental protocols and data-driven insights to empower researchers in drug discovery and chemical biology to make informed decisions for their specific synthetic challenges.
Introduction: The Strategic Imperative of Orthogonal Protection
Solid-Phase Peptide Synthesis (SPPS) and related solid-phase methodologies have revolutionized the construction of complex organic molecules by simplifying purification and enabling automation. The success of these methods hinges on the principle of orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group while others remain intact[1][][3].
5-Methyltryptamine is a valuable building block, serving as a scaffold for various neurologically active compounds. Its primary amine requires temporary protection during chain elongation, and its indole ring, while less reactive than that of tryptophan, is still susceptible to degradation or side reactions under certain conditions. The choice between the acid-labile Boc group and the base-labile Fmoc group for N-terminal protection dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups for other residues, and final cleavage conditions[][4]. This guide will illuminate the key differences to guide your selection process.
Head-to-Head Comparison: N-Boc- vs. N-Fmoc-5-methyltryptamine
The fundamental difference lies in the deprotection chemistry. The Boc group is removed with moderately strong acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed with a mild organic base (e.g., piperidine)[4][5]. This single divergence has cascading effects on the entire synthesis.
| Feature | N-Boc-5-methyltryptamine Strategy | N-Fmoc-5-methyltryptamine Strategy |
| Nα-Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4][6] | 20-25% Piperidine in Dimethylformamide (DMF)[7][8] |
| Indole Ring Stability | Moderate Risk. The indole ring is susceptible to alkylation by carbocations (e.g., tert-butyl) generated during TFA deprotection. Scavengers are essential[9]. | Low Risk. The mild basic conditions for Fmoc removal are generally benign to the indole ring. |
| Orthogonality | Side-chain protecting groups must be stable to TFA but labile to very strong acids (e.g., HF, TFMSA) for final cleavage. Typically Benzyl (Bzl) based. | Side-chain protecting groups must be stable to piperidine but labile to TFA. Typically tert-Butyl (tBu) based. This is the more common modern approach[1][]. |
| Synthesis Cycle Time | Longer, due to the required neutralization step with a tertiary amine (e.g., DIPEA) after each TFA deprotection[9]. | Shorter and more streamlined protocol as no neutralization is needed[9]. |
| Side Reactions | Acid-catalyzed modifications of the indole ring. Premature cleavage of the peptide from acid-sensitive resins[1][9]. | Base-induced side reactions are possible but less common for the tryptamine moiety itself. Dibenzofulvene adduct formation if scavenging is inefficient[5][10]. |
| Reagent Hazards | Requires handling of highly corrosive acids like TFA and, for final cleavage, extremely hazardous strong acids like HF or TFMSA[4][9]. | Uses piperidine, a toxic base, but avoids the use of extremely strong acids for final cleavage (TFA is sufficient)[9]. |
| Cost | Boc-protected building blocks are generally less expensive[]. | Fmoc-protected amino acids and derivatives are typically more expensive[]. |
Mechanistic Deep Dive & Visualization
Understanding the deprotection mechanisms is key to appreciating the potential for side reactions and the logic behind protocol choices.
The Boc group is removed via an acid-catalyzed elimination reaction. TFA protonates the carbonyl oxygen, leading to the collapse of the carbamate and the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.
-
Causality: The generation of the reactive tert-butyl cation is the primary source of concern. In the acidic environment, this electrophile can attack the electron-rich indole nucleus of 5-methyltryptamine, leading to undesired alkylation. This is why scavengers are not merely recommended, but are absolutely critical in the cleavage cocktail.
Caption: Fmoc deprotection mechanism via base-mediated elimination.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and minimize downstream failures.
This protocol assumes a starting resin (e.g., PAM resin) with a pre-loaded amino acid or the initial loading of Boc-5-methyltryptamine-OH onto a suitable resin (e.g., Merrifield resin).[11]
Workflow Diagram:
Caption: A typical solid-phase synthesis cycle using the Boc strategy.
Detailed Steps:
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove TFA and byproducts.
-
Neutralization:
-
Treat the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Rationale: This is a critical step in Boc chemistry to deprotonate the newly formed ammonium salt, liberating the free amine for the subsequent coupling reaction.[9]
-
-
Washing: Wash the resin with DMF (3x) to prepare for the coupling reaction.
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-protected amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5-10 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
Rationale: Pre-activation ensures the rapid formation of the active ester, minimizing potential side reactions. A variety of coupling reagents can be used.[12][13]
-
-
Verification (Kaiser Test):
-
Take a small sample of resin beads, wash thoroughly, and perform the Kaiser (ninhydrin) test.[14]
-
A blue color indicates the presence of a free primary amine (incomplete coupling). A yellow/clear color indicates a successful coupling.
-
If the test is positive, repeat the coupling step.
-
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and dry for storage or proceed to the next cycle.
This protocol assumes a starting resin (e.g., Rink Amide or Wang resin) suitable for Fmoc chemistry.[12]
Workflow Diagram:
Caption: A typical solid-phase synthesis cycle using the Fmoc strategy.
Detailed Steps:
-
Resin Swelling: Swell the resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 7-10 minutes.[8]
-
Rationale: The deprotection is rapid. The two-step process ensures completion and efficient removal of the dibenzofulvene-piperidine adduct. The progress can be monitored by UV spectroscopy of the effluent.[][5]
-
-
Washing: Wash the resin thoroughly with DMF (5-7x) to ensure all piperidine and byproducts are removed. Follow with DCM (3x) and DMF (3x) washes.
-
Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3 eq.) with a coupling reagent like HATU (2.9 eq.) in DMF with DIPEA or Collidine (6 eq.) for 2-5 minutes.
-
Add the activated mixture to the resin and agitate for 30-60 minutes.
-
Rationale: HATU is a highly efficient coupling reagent often preferred in Fmoc-SPPS, especially for hindered couplings.[13] The streamlined nature of Fmoc chemistry often allows for faster coupling times.[9]
-
-
Verification (Kaiser Test):
-
Perform the Kaiser test as described in the Boc protocol.[14]
-
If the test is positive, repeat the coupling step.
-
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and dry for storage or proceed to the next cycle.
Final Cleavage and Deprotection: The Critical Last Step
The choice of cleavage cocktail is dictated by the protecting group strategy and the composition of the synthesized molecule. For molecules containing sensitive residues like tryptophan or 5-methyltryptamine, scavengers are paramount to prevent side reactions from cationic species generated during acidolysis.[15][16]
-
Boc Strategy Cleavage: Requires very strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[4][6] This is a significant drawback due to the specialized equipment and extreme hazards involved. A typical cocktail might be HF:anisole (9:1).
-
Fmoc Strategy Cleavage: A standard cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient for most peptides.[16] For a 5-methyltryptamine containing molecule, the addition of a thiol scavenger is prudent.
-
Recommended Fmoc Cleavage Cocktail: Reagent K : TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5).[16][17]
-
Rationale: TIS is an excellent carbocation scavenger. EDT traps any species that could modify the indole ring, and thioanisole helps cleave certain side-chain protecting groups.[15][18]
-
Senior Scientist's Recommendation
For the majority of modern applications involving the solid-phase synthesis of molecules containing 5-methyltryptamine, the N-Fmoc protection strategy is strongly recommended.
The primary drivers for this recommendation are:
-
Preservation of Indole Integrity: The mild, basic conditions for Fmoc deprotection are significantly less likely to cause acid-catalyzed alkylation or degradation of the 5-methylindole ring compared to the repeated TFA treatments in the Boc strategy.[9] This directly translates to higher crude product purity and less complex purification.
-
Orthogonality and Safety: The Fmoc/tBu strategy offers a superior orthogonal scheme where the final cleavage can be performed with TFA, avoiding the highly hazardous strong acids (HF, TFMSA) required in Boc/Bzl chemistry.[1][4]
-
Efficiency: The Fmoc protocol is faster due to the elimination of the neutralization step, lending itself better to automated synthesis.[9]
While the cost of Fmoc-protected reagents is higher, this is often offset by the increased synthesis efficiency, higher purity of the crude product, and simplified purification protocols.[] The Boc strategy remains a viable, robust method and may be preferable in specific cases where acid stability of the final product is a concern or when cost is the absolute primary driver for a very simple molecule. However, for complex targets, the advantages of the Fmoc strategy are compelling and represent the current state-of-the-art in the field.
References
-
Shinbara, K., et al. (2020). Comparison of cyclization methods and their advantages and... ResearchGate. Retrieved from [Link]
-
MDPI. (2025). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(4), 285-293. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis (pp. 1-14). Springer. Retrieved from [Link]
-
Chen, N., et al. (2001). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 3(3), 271-276. Retrieved from [Link]
-
Sabatino, G., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3874. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 459-467. Retrieved from [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Peptide Science, 55(3), 177-194. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Sharma, A., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Lee, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(10), 2415-2430. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Modular Divergent Synthesis of Functionalized Indoles via TFA-Promoted Amino-Claisen Rearrangement at Room Temperature. Organic Letters, 25(15), 2680–2684. Retrieved from [Link]
-
Lundquist, J. T., & Pelletier, J. C. (2002). A new tri-orthogonal strategy for peptide cyclization. Organic Letters, 4(19), 3219-3221. Retrieved from [Link]
-
Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 61(21), 7551-7557. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
LSU Scholarly Repository. (2006). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
Lei, X., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(16), 6245-6250. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Peptide Science, 55(3), 177-194. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. chempep.com [chempep.com]
- 12. creative-peptides.com [creative-peptides.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Cost-benefit analysis of using Boc vs Cbz for large-scale tryptamine synthesis
Executive Summary
For large-scale tryptamine synthesis, the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protection is rarely about reagent cost alone—it is a trade-off between purification efficiency and deprotection selectivity .
-
Choose Cbz if: Your intermediate requires crystallization to avoid column chromatography. The aromatic stacking of the Cbz group significantly enhances crystallinity, a critical factor in kilogram-scale manufacturing (GMP).
-
Choose Boc if: You require a "telescoped" process (one-pot) or lack hydrogenation infrastructure. Boc removal is operationally simpler but poses a high risk of indole ring alkylation (tert-butylation) without adequate scavengers.
Part 1: Strategic Overview & Mechanism
The Chemoselectivity Challenge
Tryptamines present a unique challenge compared to standard aliphatic amines: the electron-rich indole ring .
-
Boc Risk: Acidic deprotection generates tert-butyl cations (
).[1] These are potent electrophiles that will attack the C2 or C3 position of the indole ring (Friedel-Crafts alkylation) if not quenched immediately. -
Cbz Risk: Standard hydrogenolysis (
) can reduce the C2-C3 double bond of the indole, yielding indolines (over-reduction).
Decision Logic (DOT Visualization)
Figure 1: Decision matrix for selecting protection groups based on facility capabilities and purification requirements.
Part 2: Economic & Process Analysis
Cost Comparison Table
| Factor | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Reagent Cost | Low/Medium ( | Medium (Cbz-Cl is corrosive/lachrymator). |
| Atom Economy | Poor. Generates | Moderate. Generates Benzyl alcohol. |
| Purification | Difficult. Products often oils/gums. | Excellent. |
| Deprotection Cost | Low. HCl/EtOAc or MSA (Methanesulfonic acid). | High. Pd/C catalyst is expensive; requires recycling. |
| Safety Profile | Good. | Poor. Cbz-Cl is toxic/lachrymatory. |
| Major Impurity | Indoline (Over-reduction). |
The "Hidden" Cost of Boc: Scavengers
While
-
Standard Protocol: TFA/DCM is too expensive for scale-up.
-
Scale Protocol: HCl in EtOAc or Acetone.
-
The Cost Driver: You must add 2-5 equivalents of a scavenger (e.g., anisole, thioanisole, or triethylsilane) to trap the
cation. This increases raw material costs and complicates waste disposal (sulfur smell if using thio-compounds).
The "Hidden" Cost of Cbz: Catalyst Poisoning
Hydrogenolysis is the cleanest method (byproducts are toluene and
-
Mitigation: Use of "poisoned" catalysts (e.g., Pd/C doped with sulfur or ethylenediamine) or strictly controlled equivalents of
. -
Alternative: Acidic removal of Cbz (HBr/AcOH) is possible but generates corrosive waste and benzyl bromide (a lachrymator), making it undesirable for GMP facilities.
Part 3: Experimental Validation & Protocols
Protocol A: Large-Scale Boc Protection (The "Melt" Method)
Best for: Maximizing throughput and minimizing solvent use.
Reagents: Tryptamine (1.0 eq),
-
Dissolution: Charge Tryptamine and
into the reactor with Water/THF. -
Addition: Add
(often melted at 35°C) slowly over 1 hour to control off-gassing. -
Workup: Phase separate. Wash organic layer with mild citric acid (removes unreacted amine).
-
Isolation: Solvent swap to Heptane.
-
Note: Boc-tryptamine often oils out. Seeding is difficult.
-
Protocol B: Cbz Protection & Crystallization
Best for: Generating high-purity intermediates without chromatography.
Reagents: Tryptamine (1.0 eq), Cbz-Cl (1.05 eq),
-
Biphasic Setup: Dissolve Tryptamine in EtOAc/Water mixture with
. -
Controlled Addition: Add Cbz-Cl dropwise at 0-5°C. Exothermic.
-
Quench: Add dimethylaminopropylamine (DMAPA) (0.05 eq) to consume excess Cbz-Cl.
-
Crystallization: Wash organic layer with brine. Concentrate EtOAc volume to 30% and add Heptane slowly.
-
Result: Cbz-Tryptamine typically crystallizes as a white solid (m.p. ~60-65°C), rejecting impurities into the mother liquor.
-
Comparative Deprotection Workflows (DOT Visualization)
Figure 2: Mechanistic pathways and failure modes during deprotection.
Part 4: Authoritative References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on stability and removal conditions).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Rawal, V. H., et al. (1993). Photocyclization of pyrrole analogs of stilbene: Synthesis of pyrroloindoles. Journal of Organic Chemistry. (Discusses indole sensitivity to Boc removal conditions).
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for indole reduction risks over Pd/C).
-
Process Chemistry of Tryptamines: Organic Process Research & Development (OPRD). Various case studies on indole scale-up.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
